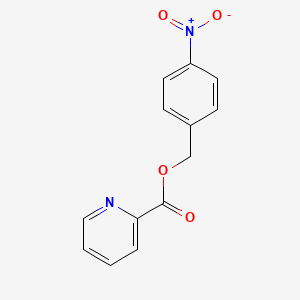![molecular formula C25H23ClN2O4 B4104081 (2-chlorophenyl)[3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B4104081.png)
(2-chlorophenyl)[3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone
概要
説明
(2-chlorophenyl)[3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of chlorobenzoyl, dimethoxyphenyl, and methoxyphenyl groups, which may impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-chlorophenyl)[3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone typically involves the cyclization of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds. The reaction conditions may include the use of acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This may include the use of continuous flow reactors, efficient purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
(2-chlorophenyl)[3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions may yield dihydropyrazole derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may be used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction may produce dihydropyrazole derivatives.
科学的研究の応用
(2-chlorophenyl)[3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of agrochemicals, pharmaceuticals, or other fine chemicals.
作用機序
The mechanism of action of (2-chlorophenyl)[3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone would depend on its specific biological or chemical activity. It may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
類似化合物との比較
Similar Compounds
- 1-(2-chlorobenzoyl)-3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole
- 1-(2-chlorobenzoyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole
Uniqueness
The uniqueness of (2-chlorophenyl)[3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. These properties could include differences in reactivity, stability, and interaction with biological targets.
特性
IUPAC Name |
(2-chlorophenyl)-[5-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O4/c1-30-18-11-8-16(9-12-18)22-15-21(17-10-13-23(31-2)24(14-17)32-3)27-28(22)25(29)19-6-4-5-7-20(19)26/h4-14,22H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMILUXUWHFKEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=CC=C3Cl)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2-methylpropanoyl)amino]-N-(pentan-2-yl)benzamide](/img/structure/B4104011.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(4-methoxyphenoxy)propan-1-one](/img/structure/B4104017.png)
![7-(3-chlorophenyl)-5-(2,4-dichlorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4104018.png)
![1-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-4-(4-METHYLPHENYL)PHTHALAZINE](/img/structure/B4104023.png)
![ethyl 2-{[(3-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B4104049.png)
![2-[4-(4-ethylpiperazine-1-carbothioyl)-2-iodo-6-methoxyphenoxy]-N-(3-methylphenyl)acetamide](/img/structure/B4104050.png)
![3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-1-methyl-2,5-pyrrolidinedione](/img/structure/B4104054.png)
![2-chloro-N-{4-[4-methyl-5-({4-[(4-methylphenyl)carbamoyl]benzyl}sulfanyl)-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B4104062.png)
![butyl [5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B4104068.png)
![N-[[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide](/img/structure/B4104075.png)
![N-(3-nitrophenyl)-2-{[6-(propionylamino)-1,3-benzothiazol-2-yl]thio}butanamide](/img/structure/B4104093.png)
![N-2-adamantyl-4-[4-(2-fluorobenzoyl)-1-piperazinyl]-3-nitrobenzamide](/img/structure/B4104110.png)
![N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4104117.png)
